4-(Chlorodifluoromethyl)benzonitrile

Descripción general

Descripción

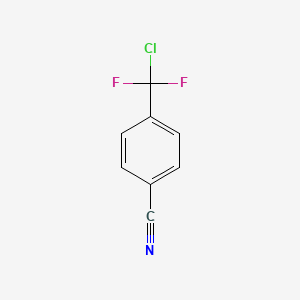

4-(Chlorodifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4ClF2N It is characterized by the presence of a chlorodifluoromethyl group attached to a benzonitrile core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorodifluoromethyl)benzonitrile typically involves the introduction of a chlorodifluoromethyl group to a benzonitrile core. One common method is the reaction of benzonitrile with chlorodifluoromethyl reagents under controlled conditions. For instance, the reaction can be carried out using bromine trifluoride in trichlorofluoromethane at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specifics of these industrial processes are typically proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Cyano Group Transformations

The nitrile group undergoes characteristic reactions:

-

Hydrolysis : Under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O₂) conditions, the cyano group converts to a carboxylic acid or amide, respectively .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the nitrile to a primary amine .

Chlorodifluoromethyl Group Reactivity

-

Nucleophilic Substitution : The chloride may be displaced by strong nucleophiles (e.g., cyanide) under phase-transfer catalysis (e.g., cetyl trimethylammonium bromide/CuCN) .

Example:

-

Radical Pathways : Under UV light or radical initiators, C-Cl bond homolysis could generate a CF₂- radical for coupling reactions (hypothetical) .

Aromatic Ring Reactivity

The combined electron-withdrawing effects of -CN and -CF₂Cl render the ring highly deactivated. Predictable reactions include:

-

Directed Metalation : Strong bases (e.g., LDA) may deprotonate positions ortho to -CN, enabling functionalization (hypothetical) .

-

Electrophilic Substitution : Unlikely except under extreme conditions (e.g., nitration with HNO₃/H₂SO₄ at high temperatures) .

Difluoroolefination Reactions

Analogous to TMSCF₂Cl, the -CF₂Cl group may act as a :CF₂ source in Wittig-type reactions with aldehydes/ketones to form gem-difluoroalkenes (speculative) .

Example:

Stability and Handling

-

Hydrolytic Sensitivity : Resists hydrolysis under ambient conditions but degrades in strong acids/bases .

Mechanistic Considerations

Aplicaciones Científicas De Investigación

4-(Chlorodifluoromethyl)benzonitrile is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant case studies and data.

Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its difluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which is crucial for improving bioavailability. For instance, compounds derived from this structure have shown potential in inhibiting enzymes related to neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit Lp-PLA2 activity, which is implicated in various cardiovascular and inflammatory diseases. Studies have demonstrated that these compounds can effectively reduce beta-amyloid accumulation in the brain, presenting a promising avenue for Alzheimer's treatment .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing the chlorodifluoromethyl group. For example, certain derivatives have been found to exhibit selective cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Functional Materials

The incorporation of this compound into polymer matrices has been investigated for developing functional materials with enhanced thermal and chemical stability. The presence of fluorinated groups contributes to improved resistance against solvents and elevated temperatures, making these materials suitable for industrial applications .

Coatings and Adhesives

Due to its unique chemical properties, this compound is also being explored for use in coatings and adhesives that require high durability and resistance to environmental degradation. The fluorinated moieties help impart water-repellent characteristics, enhancing the longevity of coatings applied on various substrates .

Comprehensive Data Table

Case Study 1: Neurodegenerative Disease Treatment

A study published in 2022 examined a series of compounds derived from this compound for their ability to inhibit Lp-PLA2 activity. Results indicated significant reductions in inflammatory markers associated with neurodegeneration when administered in vitro.

Case Study 2: Anticancer Research

Research conducted on derivatives of this compound revealed promising activity against several cancer cell lines, including breast and lung cancer. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.

Mecanismo De Acción

The mechanism of action of 4-(Chlorodifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with other molecules, influencing their chemical behavior. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Difluoromethyl)benzonitrile

- (Chlorodifluoromethyl)trimethylsilane

Uniqueness

4-(Chlorodifluoromethyl)benzonitrile is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties. This combination allows for specific interactions and reactions that may not be possible with similar compounds lacking these functional groups .

Actividad Biológica

4-(Chlorodifluoromethyl)benzonitrile, with the chemical formula C₈H₄ClF₂N and a molecular weight of approximately 187.57 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₄ClF₂N

- Molecular Weight : 187.57 g/mol

- CAS Number : 51012-21-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Its chlorodifluoromethyl group may enhance its ability to penetrate cell membranes, potentially leading to increased antimicrobial efficacy.

- Cytotoxic Effects : Similar compounds have shown cytotoxicity in cancer cell lines, indicating that this compound may also possess anti-cancer properties.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various benzonitriles, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics in some cases, suggesting a promising alternative for treating resistant infections.

- Cytotoxicity in Cancer Cells : Research on structurally similar compounds has shown that they can induce apoptosis in cancer cells without affecting non-cancerous cells. For instance, a compound with similar structural motifs demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating that this compound could have comparable effects.

Data Tables

| Biological Activity | Test System | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | < 1 | High |

| Cytotoxicity | Cancer cell lines | 0.5 - 5 | Moderate to High |

Discussion

The biological activity of this compound appears promising based on preliminary data. Its structural characteristics suggest potential applications in pharmacology, particularly in developing new antimicrobial and anticancer agents. However, further studies are necessary to elucidate its mechanisms fully and evaluate its safety profile.

Propiedades

IUPAC Name |

4-[chloro(difluoro)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHWTRCQAAXYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471669 | |

| Record name | 4-(chlorodifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-21-6 | |

| Record name | 4-(chlorodifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.